6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Description
6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Scaffold Properties
Pyrido[2,3-d]pyrimidines, including 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, are recognized as privileged heterocyclic scaffolds. These structures, due to their similarity with nitrogen bases in DNA and RNA, provide ligands for various receptors in the body. Over 20,000 such structures have been described, with significant interest and research over the last decade. The review by Jubete et al. (2019) discusses both the synthetic methods used for these compounds and their biomedical applications, highlighting their importance in the scientific research community (Jubete et al., 2019).
Anticancer Drug Design
Another study focuses on the in silico evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one compounds for designing less toxic anticancer drugs. The 3D-QSAR and QSTR analyses of these compounds, which have shown activity against various cancers, suggest the role of their steric, electrostatic, and hydrophobic fields in anticancer activity. The study also provides insights into designing better derivatives with high activity and less toxicity (Bagchi et al., 2015).
Kinase Inhibition
The compound N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, related to the mentioned chemical, was synthesized as a new inhibitor of CLK1 and DYRK1A kinases. The complete crystal structure of this compound, established by X-ray diffraction, offers valuable insights into its potential as a biological inhibitor (Guillon et al., 2013).
Antibacterial Activity
The study by Narayana et al. (2009) explores the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. This research demonstrates the potential of these compounds in antibacterial applications, providing a basis for further development in this area (Narayana et al., 2009).
Diverse Biological Activities
Finally, Masip et al. (2021) discuss the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting the diverse biological activities these compounds can exhibit. Their research illustrates the extensive potential of these compounds in various biological applications (Masip et al., 2021).
Properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-4-9(5-12(7-11)22-2)13-6-10-8-17-16(23-3)19-14(10)18-15(13)20/h4-8H,1-3H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRNJGXBBCXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3NC2=O)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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